

Technical Guide: 4-Benzofurazancarboxaldehyde (CAS: 32863-32-4)

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Compound of Interest

Compound Name: 4-Benzofurazancarboxaldehyde

Cat. No.: B027963

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Benzofurazancarboxaldehyde**, a key heterocyclic building block with significant applications in medicinal chemistry. This document details its physicochemical properties, synthesis, spectroscopic profile, and its role as a crucial intermediate in the synthesis of the cardiovascular drug Isradipine.

Physicochemical Properties

4-Benzofurazancarboxaldehyde, also known as 4-formyl-2,1,3-benzoxadiazole, is a light brown solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	32863-32-4	N/A
Molecular Formula	C ₇ H ₄ N ₂ O ₂	[1][2]
Molecular Weight	148.12 g/mol	[1][2]
Appearance	Light Brown Solid	[1]
Melting Point	100-102 °C	[1]
Boiling Point	277 °C	[1]
Density	1.417 g/cm ³	[1]
Solubility	Slightly soluble in Dichloromethane, Chloroform, and Methanol.	[1]
InChI Key	YBBRQAXNTWMMFZ-UHFFFAOYSA-N	[1]

Synthesis

4-Benzofurazancarboxaldehyde is synthetically accessible from 4-methyl-2,1,3-benzoxadiazole (4-methylbenzofurazan). The synthesis involves a two-step process: bromination of the methyl group followed by a Sommelet reaction to yield the aldehyde.

Experimental Protocol: Synthesis of 4-Benzofurazancarboxaldehyde

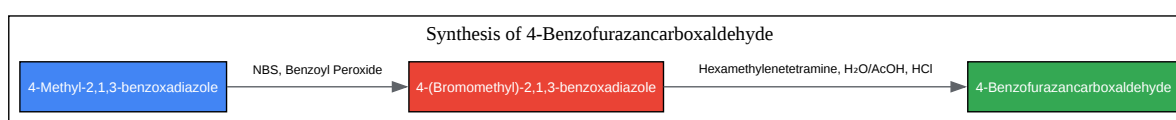
Step 1: Synthesis of 4-(Bromomethyl)-2,1,3-benzoxadiazole

- **Reaction Setup:** In a round-bottom flask, dissolve 4-methyl-2,1,3-benzoxadiazole in a suitable solvent such as carbon tetrachloride.
- **Initiation:** Add N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
- **Reaction Conditions:** Heat the mixture to reflux under inert atmosphere.

- **Work-up:** After the reaction is complete (monitored by TLC), cool the mixture and filter off the succinimide byproduct. The filtrate is then concentrated under reduced pressure to yield the crude 4-(bromomethyl)-2,1,3-benzoxadiazole, which can be purified by recrystallization.

Step 2: Sommelet Reaction to **4-Benzofurazancarboxaldehyde**

- **Reaction Setup:** Combine 4-(bromomethyl)-2,1,3-benzoxadiazole and hexamethylenetetramine in a solvent mixture, such as aqueous acetic acid.
- **Reaction Conditions:** Heat the mixture at reflux.
- **Hydrolysis:** Add concentrated hydrochloric acid to the reaction mixture and continue to stir at reflux to hydrolyze the intermediate.
- **Extraction:** Cool the reaction mixture to room temperature and perform an extraction with an organic solvent like ethyl acetate.
- **Purification:** The combined organic layers are washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid, **4-Benzofurazancarboxaldehyde**, can be further purified by column chromatography or recrystallization.[2]



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Caption: Synthetic pathway to **4-Benzofurazancarboxaldehyde**.

Spectroscopic Data (Predicted)

While experimental spectra for **4-Benzofurazancarboxaldehyde** are not readily available in public databases, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characteristic of a substituted aromatic aldehyde.

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	9.9 - 10.1	Singlet (s)	N/A
Aromatic-H	7.5 - 8.0	Multiplet (m)	ortho: ~7-9, meta: ~2-3

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aldehyde carbon and the aromatic carbons.

Carbon	Predicted Chemical Shift (δ, ppm)
Aldehyde C=O	190 - 195
Aromatic C (substituted)	140 - 160
Aromatic C-H	110 - 135

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the aldehyde and the benzofurazan ring system.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O (Aldehyde)	1700 - 1720	Strong
C-H (Aldehyde)	2720 - 2820	Medium, often two bands
C=C (Aromatic)	1450 - 1600	Medium to strong
C-H (Aromatic)	3000 - 3100	Medium
N-O (Furazan)	1350 - 1550	Strong

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak.

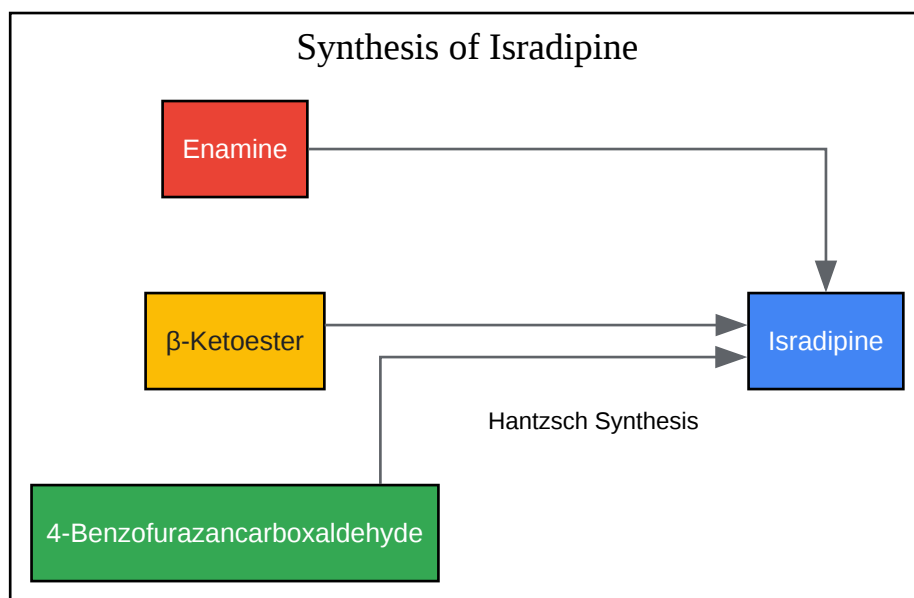
Ion	m/z (predicted)	Description
[M] ⁺	148	Molecular Ion
[M-H] ⁺	147	Loss of a hydrogen radical
[M-CHO] ⁺	119	Loss of the formyl group
[C ₆ H ₄ N ₂] ⁺	104	Benzofurazan fragment

Applications in Drug Development

Intermediate in the Synthesis of Isradipine

The primary and most significant application of **4-Benzofurazancarboxaldehyde** is as a key precursor in the multi-step synthesis of Isradipine.^{[2][3]} Isradipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.^[4]

The synthesis of Isradipine from **4-Benzofurazancarboxaldehyde** involves a Hantzsch pyridine synthesis. A typical reaction scheme involves the condensation of **4-Benzofurazancarboxaldehyde** with a β -ketoester (such as ethyl acetoacetate) and an enamine (like 3-aminocrotonate).

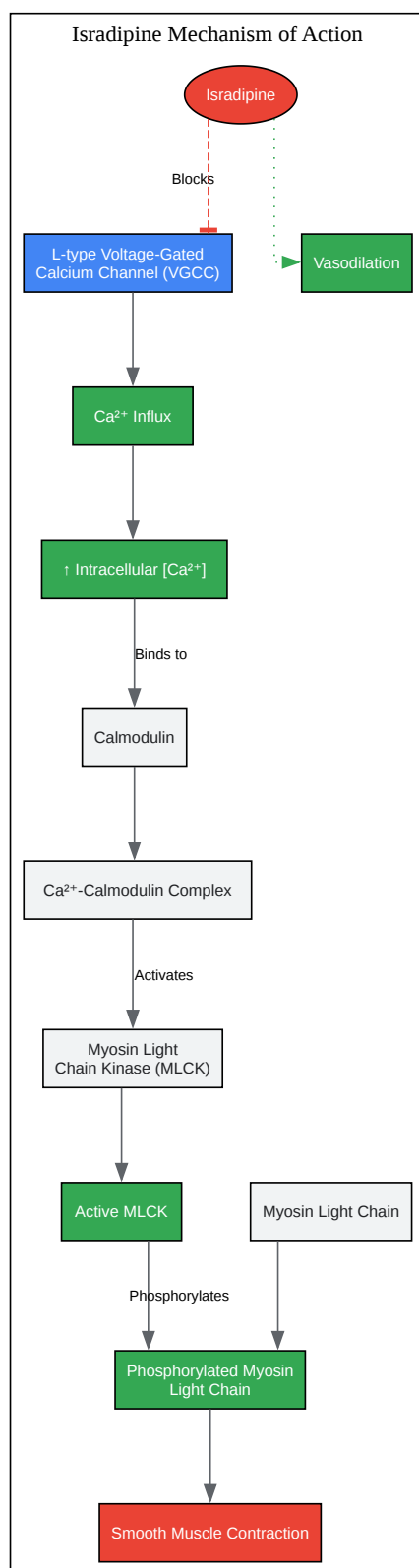


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Caption: Role of **4-Benzofurazancarboxaldehyde** in Isradipine synthesis.

Signaling Pathway of Isradipine

Isradipine exerts its therapeutic effect by blocking the L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells.^[4] This blockade prevents the influx of calcium ions, which is a critical step in muscle contraction. The reduced intracellular calcium concentration leads to vasodilation, a decrease in peripheral resistance, and consequently, a lowering of blood pressure.^{[4][5]} The signaling cascade initiated by the opening of L-type calcium channels and its inhibition by Isradipine is depicted below.



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Caption: Signaling pathway of Isradipine's action on L-type calcium channels.

Safety and Handling

4-Benzofurazancarboxaldehyde should be handled with care in a laboratory setting. It is classified as an irritant. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

4-Benzofurazancarboxaldehyde is a valuable and versatile chemical intermediate, particularly in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its aldehyde group make it an important building block for more complex molecules, most notably the antihypertensive drug Isradipine. A thorough understanding of its properties and reactivity is essential for its effective use in research and development.

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